molecular formula C13H22O B14562773 4-(Butoxymethyl)-4-methylhept-1-en-6-yne CAS No. 61753-48-8

4-(Butoxymethyl)-4-methylhept-1-en-6-yne

Cat. No.: B14562773
CAS No.: 61753-48-8
M. Wt: 194.31 g/mol
InChI Key: WHDTWOOFPIESBC-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)-4-methylhept-1-en-6-yne is an organic compound with a unique structure that includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethyl)-4-methylhept-1-en-6-yne can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with a butoxymethylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)-4-methylhept-1-en-6-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

4-(Butoxymethyl)-4-methylhept-1-en-6-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)-4-methylhept-1-en-6-yne involves its interaction with molecular targets through its reactive functional groups. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

    4-(Butoxymethyl)-2-methoxyphenol: This compound shares the butoxymethyl group but has a different core structure.

    2-(tert-butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: Another compound with a butoxymethyl group, used in stereoselective synthesis.

Uniqueness

4-(Butoxymethyl)-4-methylhept-1-en-6-yne is unique due to its combination of alkyne and alkene functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

61753-48-8

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-(butoxymethyl)-4-methylhept-1-en-6-yne

InChI

InChI=1S/C13H22O/c1-5-8-11-14-12-13(4,9-6-2)10-7-3/h2,7H,3,5,8-12H2,1,4H3

InChI Key

WHDTWOOFPIESBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)(CC=C)CC#C

Origin of Product

United States

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